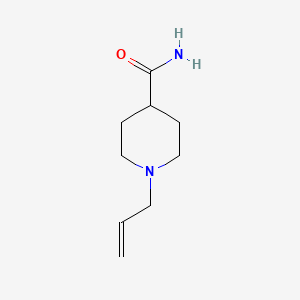

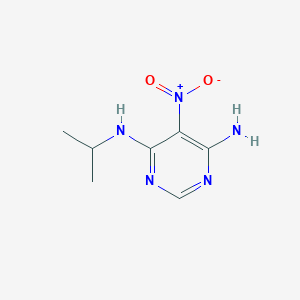

![molecular formula C19H26N4O2S2 B2775669 N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 896023-90-8](/img/structure/B2775669.png)

N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of anilines with acetyl chloride to form different electrophiles . The targeted bi-heterocyclic compounds are synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles . The proposed structures of newly synthesized compounds are deduced by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS, and elemental analysis .Aplicaciones Científicas De Investigación

Central Nervous System Activity

Recent research on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which are structurally related to N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide, has shown promising central nervous system (CNS) activity. These compounds, characterized by different substituents in the thiadiazole moiety, have been found to possess marked antidepressant and anxiolytic properties. Their efficiency is comparable to that of reference drugs like Imipramine and Diazepam, highlighting their potential for therapeutic application in treating mood disorders without significant side effects such as sedation and amnesia at therapeutic doses (Clerici et al., 2001).

Antimicrobial and Antifungal Activity

Another area of application for this class of compounds is in antimicrobial and antifungal treatments. Novel series of 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones have demonstrated anticipated antimicrobial activity. The synthetic approach involved converting β-aroylacrylic acid with 5-amino-1,3,4-thiadiazole-2-thiol, indicating a potential route for the development of new antimicrobial agents (El-Badry et al., 2018).

Anticancer Properties

The compound's relevance extends to anticancer research, with derivatives showing good activity against various cancer species. This suggests its utility as a lead compound for further development in cancer treatment, reinforcing the importance of the structural motif in designing new therapeutic agents (Ren et al., 2000).

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with thiadiazole groups has revealed significant potential for photodynamic therapy (PDT) applications in cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them excellent candidates for Type II photosensitizers in PDT. Their effectiveness in generating singlet oxygen, essential for the photochemical eradication of cancer cells, underscores the potential of thiadiazole derivatives in medical applications (Pişkin et al., 2020).

Antitubercular Agents

The development of 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles as antituberculosis agents represents a significant advancement in the treatment of tuberculosis. These compounds have shown exceptional in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. Their selective antimycobacterial effect, combined with low toxicity in mammalian cells, positions them as promising candidates for new antituberculosis therapies (Karabanovich et al., 2016).

Propiedades

IUPAC Name |

N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2S2/c1-4-5-6-14-7-9-15(10-8-14)20-17(25)12-26-19-23-22-18(27-19)21-16(24)11-13(2)3/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCBCNWBDHAHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

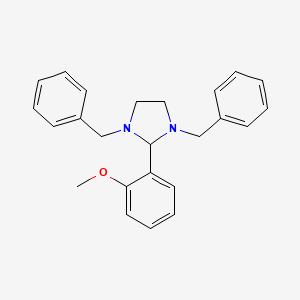

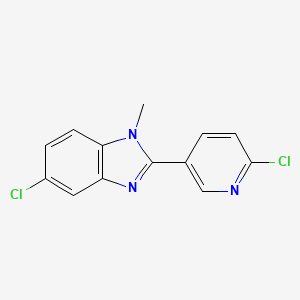

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B2775591.png)

![{2-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)

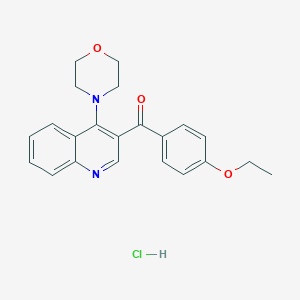

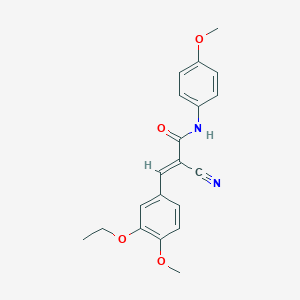

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid](/img/structure/B2775603.png)

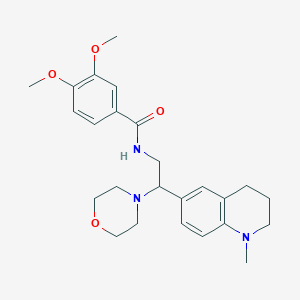

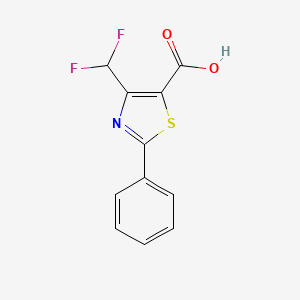

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,4-dichlorobenzenesulfonamide](/img/structure/B2775607.png)

![N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2775609.png)